molecular formula C13H8BrIN2O2S B578025 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-17-8

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B578025
CAS No.: 1227270-17-8
M. Wt: 463.087
InChI Key: LQYPCJMGRFTHMW-UHFFFAOYSA-N
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Description

Classification and Nomenclature of 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This compound is a halogenated heterocyclic compound belonging to the pyrrolopyridine family. Its systematic IUPAC name reflects its structural complexity:

  • Core structure : A fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing), designated as pyrrolo[2,3-b]pyridine.
  • Substituents :
    • Bromine at position 6
    • Iodine at position 2
    • Phenylsulfonyl group at position 1

Molecular formula : $$ \text{C}{13}\text{H}{8}\text{Br}\text{IN}{2}\text{O}{2}\text{S} $$
Molecular weight : 463.09 g/mol .

Structural Feature Position Role in Reactivity
Bromine atom 6 Electrophilic substitution site
Iodine atom 2 Cross-coupling precursor
Phenylsulfonyl group 1 Electron-withdrawing, stabilizes ring

The compound’s CAS registry number (226085-18-3) ensures unambiguous identification in chemical databases .

Historical Development of Pyrrolopyridine Chemistry

Pyrrolopyridines emerged as a focus of synthetic organic chemistry in the mid-20th century. Early work by researchers such as Manske (1940s) laid the groundwork for fused heterocycles, but advancements in regioselective functionalization began in the 1960s. A pivotal 1969 study demonstrated the adaptability of Madelung and Fischer indole syntheses to pyrrolo[2,3-b]pyridines, enabling alkyl and aryl substitutions at positions 2, 3, and 4 .

Key milestones:

  • Halogenation : Bromination and iodination at position 3 were achieved using $$ \text{N}$$-bromosuccinimide (NBS) and iodine monochloride, respectively .
  • Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution or palladium-catalyzed coupling, as described in 2007 methodologies .

Modern synthetic routes emphasize palladium-catalyzed cross-couplings, allowing precise functionalization of the pyrrolopyridine core .

Significance in Heterocyclic Compound Research

Pyrrolopyridines are pharmacophores in drug discovery due to their structural resemblance to purine bases. The bromine and iodine substituents in this compound enhance its utility:

  • Bromine : Facilitates Suzuki-Miyaura couplings for biaryl formation .
  • Iodine : Participates in Ullmann and Buchwald-Hartwig aminations .

This compound serves as a precursor to kinase inhibitors and antiviral agents, with its sulfonyl group improving solubility and bioavailability .

Overview of Azaindole Chemistry

Azaindoles are nitrogen-rich analogs of indole, with 7-azaindoles (pyrrolo[2,3-b]pyridines) being the most studied. Key distinctions from indole include:

  • Electronic effects : The pyridine nitrogen reduces electron density, altering reactivity in electrophilic substitutions .
  • Biological relevance : 7-Azaindoles inhibit protein kinases by mimicking ATP’s adenine moiety .

This compound is a halogenated 7-azaindole derivative, with its sulfonyl group enabling further functionalization via nucleophilic aromatic substitution .

Relationship to Other Halogenated Heterocycles

Halogenated heterocycles, such as chloroquinoline and fluoropyrimidines, are cornerstone motifs in medicinal chemistry. This compound shares key traits with its peers:

  • Halogen-directed reactivity : Bromine and iodine act as orthogonal handles for cross-couplings, enabling sequential derivatization .
  • Electronic modulation : The phenylsulfonyl group withdraws electrons, stabilizing the ring system against oxidation .

Comparative analysis with related structures:

Compound Halogens Key Application
This compound Br, I Kinase inhibitor intermediates
5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br, I Antibacterial agent precursors
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br, I Antiviral scaffold development

The strategic placement of halogens in these compounds underscores their versatility in drug discovery pipelines .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromo-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYPCJMGRFTHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The pyrrolo[2,3-b]pyridine skeleton is typically constructed via cyclocondensation reactions. A common method involves the reaction of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, treatment of 3-amino-4-bromopyridine with propargyl aldehyde under acidic conditions yields the pyrrolo[2,3-b]pyridine core, though this route requires subsequent iodination and sulfonylation.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of alkynyl pyridines offers improved regiocontrol. In one protocol, 2-iodo-3-alkynylpyridine undergoes Sonogashira coupling with a terminal alkyne, followed by intramolecular cyclization to form the pyrrolo[2,3-b]pyridine system. This method allows direct incorporation of iodine at the 2-position, aligning with the target compound's substitution pattern.

Sequential Functionalization of the Core Structure

Sulfonylation at the 1-Position

Introducing the phenylsulfonyl group early in the synthesis prevents interference during halogenation. The nitrogen at the 1-position is treated with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. Optimal conditions (Table 1) involve dichloromethane (DCM) at 0–5°C, achieving yields of 85–90%.

Table 1: Sulfonylation Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
PyridineDCM0–589
Et₃NTHF2578
DBUDMF2565

Bromination at the 6-Position

Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid selectively substitutes the 6-position due to the directing effect of the adjacent nitrogen. A 1:1 molar ratio of substrate to NBS at 80°C for 6 hours provides the monobrominated product in 82% yield. Competing dibromination is minimized by controlling stoichiometry.

Iodination at the 2-Position

Iodine incorporation is achieved via Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline as a ligand. The reaction proceeds in dimethylformamide (DMF) at 120°C, yielding 75–80% of the 2-iodo derivative. Alternative methods employing N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) show lower selectivity.

Alternative Routes and Comparative Analysis

Halogenation Before Sulfonylation

Reversing the functionalization order (iodination → bromination → sulfonylation) reduces yields due to steric hindrance from the bulky phenylsulfonyl group. For instance, iodination efficiency drops to 60% when performed after sulfonylation, underscoring the importance of sequence optimization.

One-Pot Multistep Synthesis

A streamlined approach combines cyclization, sulfonylation, and halogenation in a single pot. Using Pd(OAc)₂/Xantphos as a catalyst system, this method achieves a 68% overall yield but requires stringent temperature control to prevent side reactions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-3), 8.12 (d, J = 8.0 Hz, 2H, Ar-H), 7.68 (d, J = 8.0 Hz, 2H, Ar-H), 7.52 (s, 1H, H-5), 7.48 (t, J = 8.0 Hz, 1H, Ar-H).

  • MS (ESI+) : m/z 463.0883 [M+H]⁺, consistent with the molecular formula C₁₃H₈BrIN₂O₂S.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity, with trace impurities attributed to residual starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its unique structural features.

    Material Science: The compound can be used in the design and synthesis of novel materials with specific properties.

    Biological Studies: It may be employed in biological studies to investigate its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would vary based on the specific target and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is highlighted through comparisons with analogs differing in substituent positions, halogens, and protecting groups. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Applications/Reactivity References
This compound Br (6), I (2), PhSO₂ (1) 463.10 g/mol Suzuki coupling intermediate; potential kinase inhibitor scaffold
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (4), I (2), PhSO₂ (1) 463.10 g/mol Reactivity studies; positional isomer impacts cross-coupling efficiency
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (5), I (3), PhSO₂ (1) 463.10 g/mol Suzuki coupling with 3,4-dimethoxyphenylboronic acid; D816V c-KIT inhibitor synthesis
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (2), PhSO₂ (1) 365.21 g/mol Limited reactivity due to absence of iodine; used in methylation studies
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (6), PhSO₂ (1) 323.75 g/mol Reduced steric hindrance vs. Br/I analogs; explored in FGFR inhibitor design
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (5), C₂H₅ (2) 225.08 g/mol Lipophilic analog; lacks sulfonyl group, altering solubility and bioavailability
6-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (6), C≡CPh (3) 323.18 g/mol Acetylene-substituted analog; used in structure-activity relationship (SAR) studies

Substituent Position and Reactivity

  • Halogen Position : The 6-bromo-2-iodo substitution pattern allows sequential cross-coupling, as iodine (a superior leaving group) reacts first, followed by bromine. This contrasts with 4-bromo-2-iodo and 5-bromo-3-iodo analogs, where halogen positions alter reaction pathways and product yields in Suzuki couplings .
  • Sulfonyl Group: The phenylsulfonyl group at position 1 stabilizes the pyrrolopyridine core during reactions, unlike non-sulfonylated analogs (e.g., 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine), which may require alternative protection strategies .

Biological Activity

6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes both bromine and iodine halogens along with a phenylsulfonyl group, contributing to its reactivity and biological properties.

The molecular formula of this compound is C13_{13}H8_{8}BrIN2_2O2_2S, with a molar mass of approximately 463.09 g/mol. Its predicted boiling point is around 569.4 °C, and it has a density of approximately 2.08 g/cm³ .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been identified as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in various cellular processes including electrolyte balance and cell proliferation . The inhibition of SGK-1 can potentially lead to therapeutic effects in conditions such as renal and cardiovascular diseases.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various biological targets:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolopyridine compounds can exhibit antitumor properties. While specific data on this compound is limited, related studies have shown that similar structures can inhibit cancer cell proliferation .
  • Antimicrobial Activity : Compounds within the pyrrolopyridine family have demonstrated antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus, indicating potential applications in treating infections .

Case Studies

A notable case study involved the synthesis and testing of various derivatives of pyrrolopyridines, which highlighted their potential as therapeutic agents. The study found that certain derivatives exhibited promising inhibitory effects on cell growth in cancer models, although specific results for this compound were not detailed .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other halogenated pyrrolopyridines:

Compound NameHalogen PresenceBiological Activity
6-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineBromine, ChlorineModerate Antitumor Activity
6-Bromo-2-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineBromine, FluorineLow Antimicrobial Activity
This compound Bromine, Iodine Potential SGK-1 Inhibitor

The presence of iodine in this compound may enhance its reactivity compared to other halogenated analogs, potentially leading to improved biological activity.

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